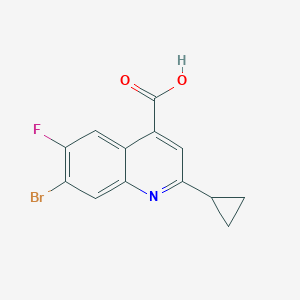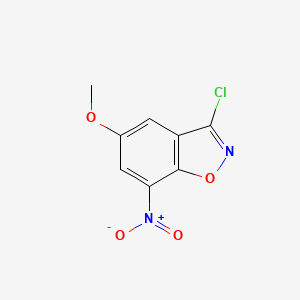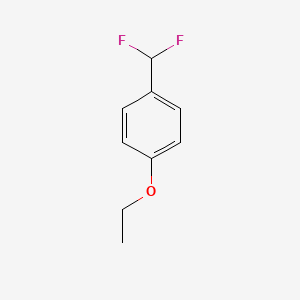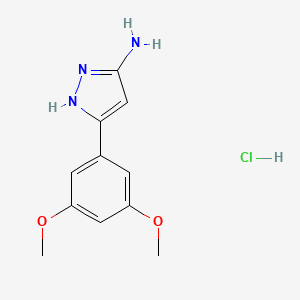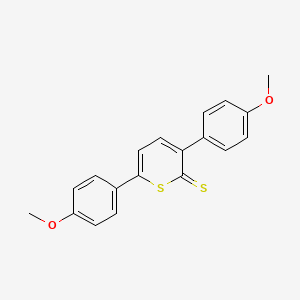
3,6-Bis(4-methoxyphenyl)-2h-thiopyran-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Bis(4-methoxyphenyl)-2h-thiopyran-2-thione is an organic compound characterized by its unique structure, which includes two methoxyphenyl groups attached to a thiopyran ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis(4-methoxyphenyl)-2h-thiopyran-2-thione typically involves the reaction of 4-methoxybenzaldehyde with thiourea under acidic conditions. The reaction proceeds through a series of steps, including the formation of an intermediate Schiff base, followed by cyclization to form the thiopyran ring. The reaction conditions often involve the use of a strong acid, such as hydrochloric acid, and a solvent like ethanol to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3,6-Bis(4-methoxyphenyl)-2h-thiopyran-2-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiopyran ring to a dihydrothiopyran derivative.
Substitution: Electrophilic aromatic substitution reactions can occur on the methoxyphenyl groups, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiopyran derivatives.
Substitution: Brominated or nitrated derivatives of the methoxyphenyl groups.
Wissenschaftliche Forschungsanwendungen
3,6-Bis(4-methoxyphenyl)-2h-thiopyran-2-thione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s derivatives have shown potential as bioactive agents with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of advanced materials, including organic semiconductors and photovoltaic cells.
Wirkmechanismus
The mechanism of action of 3,6-Bis(4-methoxyphenyl)-2h-thiopyran-2-thione involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. This interaction is often mediated by the thiopyran ring and the methoxyphenyl groups, which can form hydrogen bonds and other non-covalent interactions with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,6-Bis(diphenylaminyl)carbazole: A similar compound used in organic electronics.
Bis[di(4-methoxyphenyl)amino]carbazole: Another related compound with applications in perovskite solar cells.
Uniqueness
3,6-Bis(4-methoxyphenyl)-2h-thiopyran-2-thione is unique due to its thiopyran ring, which imparts distinct chemical and physical properties compared to other similar compounds
Eigenschaften
Molekularformel |
C19H16O2S2 |
|---|---|
Molekulargewicht |
340.5 g/mol |
IUPAC-Name |
3,6-bis(4-methoxyphenyl)thiopyran-2-thione |
InChI |
InChI=1S/C19H16O2S2/c1-20-15-7-3-13(4-8-15)17-11-12-18(23-19(17)22)14-5-9-16(21-2)10-6-14/h3-12H,1-2H3 |
InChI-Schlüssel |
GORAXAQMMPTPMY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=CC=C(SC2=S)C3=CC=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



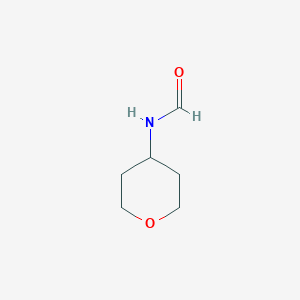
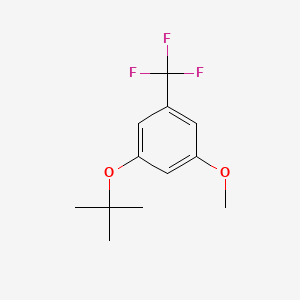
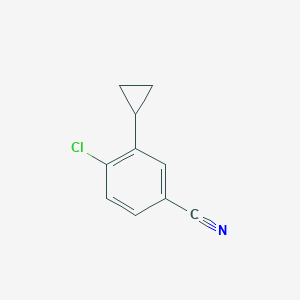
![Methyl 3,3,3-Trifluoro-2-[(methoxycarbonyl)imino]propanoate](/img/structure/B13708897.png)


![2,2-Dimethyl-2H-[1,4]oxazino[3,2-c]quinolin-3(4H)-one](/img/structure/B13708918.png)
